molecular formula C14H18N4O2 B2484940 (E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide CAS No. 2035004-73-8

(E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide

Cat. No. B2484940
CAS RN: 2035004-73-8
M. Wt: 274.324
InChI Key: QTWNDZIEBACGMJ-AATRIKPKSA-N
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Description

This compound is part of a class of chemicals that incorporate furan and acrylamide functionalities. These molecules have been the subject of research due to their interesting chemical and physical properties, and their potential applications in materials science, pharmacology, and organic synthesis.

Synthesis Analysis

The synthesis of related furan-acrylamide compounds involves green chemistry approaches, including microwave-assisted synthesis and the use of fungi for ene-reduction, producing compounds with enantioselective configurations. For example, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide has been achieved using marine and terrestrial-derived fungi, showcasing the potential for bio-based synthesis methods (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been detailed through crystallography and theoretical studies. For instance, the crystal structure determination of related compounds reveals significant features such as intermolecular hydrogen bonding and π-π stacking, contributing to our understanding of their stability and reactivity (Lee et al., 2009).

Chemical Reactions and Properties

Furan-acrylamide derivatives participate in various chemical reactions, including cyclization and borylation, influenced by their unique electronic and structural properties. Such reactions are pivotal for the synthesis of complex organic molecules and materials (Kuticheva et al., 2015).

Scientific Research Applications

Green Organic Chemistry Synthesis

(E)-3-(furan-2-yl)acrylamide derivatives have been used in green organic chemistry synthesis. A study demonstrated the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, utilizing filamentous marine and terrestrial-derived fungi for ene-reduction. This process yielded compounds with a CN-bearing stereogenic center, showcasing the potential of (E)-3-(furan-2-yl)acrylamide in environmentally friendly organic synthesis (Jimenez et al., 2019).

Crystal Structure Analysis

The compound and its derivatives have been analyzed for their crystal structures. One study focused on the crystal structures of related N-tosylacrylamide compounds, revealing the conformational characteristics of these molecules, which is crucial for understanding their chemical behavior and potential applications (Cheng et al., 2016).

Cytotoxicity in Cancer Research

In cancer research, derivatives of (E)-3-(furan-2-yl)acrylamide have been synthesized and tested for cytotoxic potency against various cancer cell lines. These compounds showed promising results as potential therapeutic agents due to their broad-spectrum cytotoxicity (Tarleton et al., 2013).

Antimicrobial and Pharmacological Properties

Compounds related to (E)-3-(furan-2-yl)acrylamide have been explored for their antimicrobial properties. One study synthesized derivatives with significant activity against a range of microbes, indicating the potential of these compounds in developing new antimicrobial agents (Sokmen et al., 2014).

Anxiolytic Activity in Neuropharmacology

In neuropharmacology, certain derivatives of (E)-3-(furan-2-yl)acrylamide have shown anxiolytic-like activity in animal models, suggesting their potential use in treating anxiety disorders (Targowska-Duda et al., 2019).

Novel Chemical Compounds for Virus Inhibition

There's research indicating the potential of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide in suppressing the enzymatic activities of viruses like SARS coronavirus, opening avenues for antiviral drug development (Lee et al., 2017).

Macroporous Silica Modification

In materials science, the modification of macroporous silica with derivatives of (E)-3-(furan-2-yl)acrylamide has been explored, indicating the potential for creating new chiral stationary phases for chromatographic applications (Tian et al., 2010).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,17,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWNDZIEBACGMJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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